molecular formula C22H26N6O B6916002 (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone

(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B6916002
M. Wt: 390.5 g/mol
InChI Key: UMVWNNSJHBRWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl and phenyl group, and a piperazine ring substituted with a pyrimidine derivative. The intricate structure suggests its potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and methyl groups. The piperazine ring is then synthesized separately and functionalized with the pyrimidine derivative. Finally, the two moieties are coupled under specific reaction conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 7-(3-Bromo-4-methoxybenzyl)-1-ethyl-8-(((1R,2R)-2-hydroxycyclopentyl)amino)-3-(2-hydroxyethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate

Uniqueness

Compared to these similar compounds, (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone stands out due to its unique combination of a pyrazole and piperazine ring system. This structural feature may confer distinct biological activities and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1-methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-16(2)19-9-10-23-22(24-19)28-13-11-27(12-14-28)21(29)18-15-26(3)25-20(18)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWNNSJHBRWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N2CCN(CC2)C(=O)C3=CN(N=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.